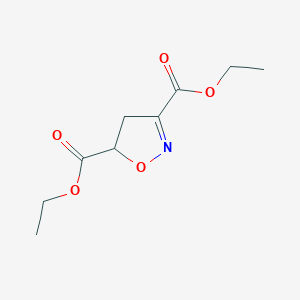
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another method involves the use of β-diketohydrazone as a precursor, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The oxime functionality can be reduced to form amino alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Hydrolysis: Formation of 4,5-dihydroisoxazole-3,5-dicarboxylic acid.
Reduction: Formation of amino alcohol derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate can be compared with other similar compounds, such as:
Isoxazole: A simpler structure with similar reactivity but lacking the ester groups.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions, which can alter their chemical and biological properties.
Uniqueness
The presence of the diethyl ester groups in this compound provides unique reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
40435-26-5 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
diethyl 4,5-dihydro-1,2-oxazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-3-13-8(11)6-5-7(15-10-6)9(12)14-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
JFMMYTGEAAYNHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















